molecular formula C7H10Br2O4 B1346896 Diethyl dibromomalonate CAS No. 631-22-1

Diethyl dibromomalonate

Cat. No.: B1346896
CAS No.: 631-22-1
M. Wt: 317.96 g/mol
InChI Key: PFZYFZRUPFUEOB-UHFFFAOYSA-N
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Description

Diethyl dibromomalonate reacts with sodium methoxide in cyclohexene to afford dibromonorcarane. It also reacts with allyl(pyridine)cobaloximes to afford the corresponding allyl-substituted esters.

Scientific Research Applications

Chemical Reactions and Interactions

Diethyl dibromomalonate has been studied for its unique chemical properties and reactions. Mebane et al. (1999) found that its reaction with sodium methoxide in cyclohexene yields dibromonorcarane, indicating its role in generating dibromocarbene from ethyl tribromoacetate (Mebane, Smith, Rucker, & Foster, 1999). Additionally, Amriev, Vinogradova, and Velichko (1985) demonstrated its higher reactivity compared to diethyl bromomalonate in adding to vinyltrimethylsilane (Amriev, Vinogradova, & Velichko, 1985).

Applications in Organic Synthesis

This compound is effectively used in various organic syntheses. Terent’ev et al. (2004) explored its reduction with pentacarbonyliron-proton-donor compounds to produce hydrodehalogenation products (Terent’ev, Vasil’eva, Mysova, & Chakhovskaya, 2004). In another study, Pudova et al. (1973) initiated the homolytic addition of this compound to methyl acrylate, demonstrating its utility in creating specific adducts (Pudova, Velichko, Terekhova, & Freĭdlina, 1973).

Reaction with Alkoxides

The reaction of this compound with various sodium alkoxides was studied by 涌井, 大辻, & 井本 (1974), revealing the formation of different carbonic esters and supporting the main reaction being an attack of alkoxide ions to the carbonyl carbon of the substrates (正浩 涌井, 吉男 大辻, & 英二 井本, 1974).

Telomerization and Lactonization

Velichko et al. (1977) investigated its role in the homolytic interactions with 1-alkenes, which leads to the formation of spirodilactones of bis(2-hydroxyalkyl)malonic acids through stepwise telomerization and radical chain lactonization (Velichko, Amriev, Pudova, & Freĭdlina, 1977).

Electrophilic Bromination

Wolf and Pabon (1977) demonstrated its application in electrophilic bromination via α-anion esters, providing a mild source of positive bromine for the synthesis of specific acids (Wolf & Pabon, 1977).

Synthesis of Substituted Phenols

Coumbarides et al. (2001) used this compound in the efficient synthesis of substituted 4-bromophenols, demonstrating its utility in regioselective reactions (Coumbarides, Dingjan, Eames, & Weerasooriya, 2001).

Biochemical Analysis

Biochemical Properties

Diethyl dibromomalonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with sodium methoxide in cyclohexene to produce dibromonorcarane . Additionally, this compound interacts with allyl (pyridine)cobaloximes to form allyl-substituted esters . These interactions highlight the compound’s versatility in biochemical processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, this compound reacts with sodium methoxide to form dibromonorcarane, indicating its potential role in enzyme inhibition . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerStudies have shown that it can maintain its reactivity over extended periods, making it a valuable tool in biochemical research .

Properties

IUPAC Name

diethyl 2,2-dibromopropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZYFZRUPFUEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060890
Record name Propanedioic acid, dibromo-, diethyl ester
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Molecular Weight

317.96 g/mol
Source PubChem
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CAS No.

631-22-1
Record name 1,3-Diethyl 2,2-dibromopropanedioate
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Record name Diethyl dibromomalonate
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Record name Diethyl dibromomalonate
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Record name Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester
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Record name Diethyl dibromomalonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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